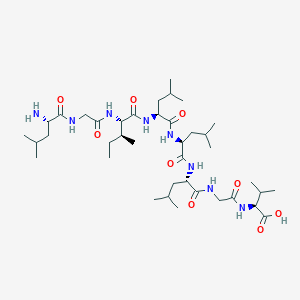![molecular formula C16H18O3 B14268589 {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol CAS No. 189438-16-2](/img/structure/B14268589.png)
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol is an organic compound characterized by the presence of a benzyloxy group attached to a phenylene ring, which is further substituted with two hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol typically involves the reaction of a benzyloxy-substituted phenyl compound with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the benzyloxy group activates the phenyl ring towards electrophilic attack by formaldehyde, leading to the formation of the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Br₂ in CCl₄ for bromination, HNO₃ in H₂SO₄ for nitration.
Major Products
Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of benzyloxy-substituted benzyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzyloxy-substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase in fungi, inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of hydroxymethyl groups.
5-(Benzyloxy)-2-(hydroxymethyl)phenol: Contains a single hydroxymethyl group and a hydroxyl group.
3-(Benzyloxy)benzyl alcohol: Lacks the second hydroxymethyl group.
Uniqueness
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This structural feature allows for a broader range of applications and potential for further functionalization.
Propriétés
Numéro CAS |
189438-16-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-5-(phenylmethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C16H18O3/c17-9-14-6-15(10-18)8-16(7-14)12-19-11-13-4-2-1-3-5-13/h1-8,17-18H,9-12H2 |
Clé InChI |
LOFCJRDRFJXXGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=CC(=CC(=C2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)


![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)


